4-Hydroxy-4-(3-hydroxypropyl)pipéridine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

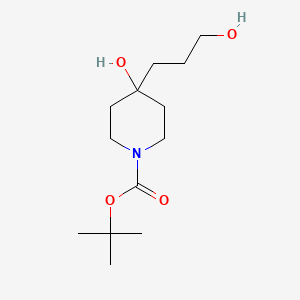

Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It has a molecular weight of 243.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is typically stored in a refrigerator .Applications De Recherche Scientifique

Recherche sur la maladie d'Alzheimer

Inhibition de la β-sécrétase et de l'acétylcholinestérase : Des études in vitro ont révélé que M4 agit à la fois comme un inhibiteur de la β-sécrétase et comme un inhibiteur de l'acétylcholinestérase. En empêchant l'agrégation du peptide bêta-amyloïde (Aβ) et la formation de fibrilles (fAβ) à partir de Aβ1-42, M4 montre un potentiel dans l'atténuation de la neurodégénérescence associée à la maladie d'Alzheimer .

Neuroprotection

Survie des cellules astrocytaires : M4 présente un effet protecteur modéré dans les astrocytes contre la mort cellulaire induite par Aβ1-42. Il réduit les niveaux de TNF-α et les radicaux libres, suggérant son rôle potentiel dans la préservation de la fonction des astrocytes .

Développement de médicaments

Bloc de construction pour de nouveaux composés : M4 sert de bloc de construction utile en synthèse organique. Les chercheurs l'ont utilisé pour créer des amides, des sulfonamides, des bases de Mannich, des bases de Schiff, des thiazolidinones, des azétidinones et des imidazolinones .

Chimie analytique

Étalons d'étalonnage : M4 peut être utilisé comme étalon d'étalonnage dans les applications analytiques, notamment les tests de libération pharmaceutique, le développement de méthodes et le contrôle qualité dans les industries pharmaceutique et alimentaire .

Mécanisme de survie de Mycobacterium tuberculosis

Modulation de la chaîne de transport des électrons (ETC) : M4 joue un rôle dans la survie de Mycobacterium tuberculosis (l'agent responsable de la tuberculose) dans des conditions hypoxiques à l'intérieur des granulomes infectés. Il affecte la chaîne de transport des électrons et la force proton-motrice, essentielles à la survie à long terme de Mtb .

Safety and Hazards

Orientations Futures

While specific future directions for Tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate are not mentioned in the available resources, related compounds have been used in the development of drugs for targeted protein degradation . This suggests potential applications in pharmaceutical research and development.

Propriétés

IUPAC Name |

tert-butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-6-13(17,7-9-14)5-4-10-15/h15,17H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREULNBQQJJIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)